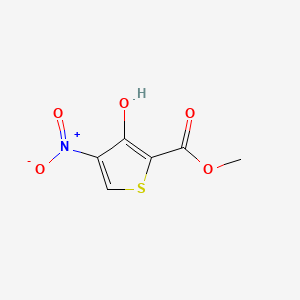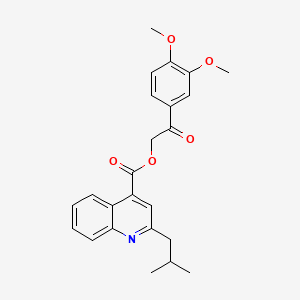
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, and has been shown to have significant effects on synaptic plasticity, learning, and memory.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate' involves the condensation of 2-(3,4-dimethoxyphenyl)acetic acid with 2-(2-methylpropyl)quinoline-4-carboxylic acid using a coupling agent. The resulting intermediate is then treated with a dehydrating agent to form the final product.
Starting Materials
2-(3,4-dimethoxyphenyl)acetic acid, 2-(2-methylpropyl)quinoline-4-carboxylic acid, Coupling agent, Dehydrating agent
Reaction
Step 1: In a reaction vessel, mix 2-(3,4-dimethoxyphenyl)acetic acid and 2-(2-methylpropyl)quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)., Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete., Step 3: Remove the solvent and purify the resulting intermediate using column chromatography., Step 4: In a separate reaction vessel, treat the intermediate with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in anhydrous solvent to form the final product, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate., Step 5: Purify the final product using column chromatography and recrystallization.
作用机制
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function.
生化和生理效应
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to have significant effects on synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of brain damage and improving functional recovery.
实验室实验的优点和局限性
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several advantages for lab experiments, including its high potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning. However, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
未来方向
There are several potential future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, including:
1. Further studies on the neuroprotective effects of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in animal models of stroke, with a focus on the underlying molecular mechanisms.
2. Investigation of the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
3. Development of novel 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties, to enhance its therapeutic potential.
4. Investigation of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate as a tool for studying the role of the AMPA receptor in synaptic plasticity and learning.
5. Exploration of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in combination with other drugs or therapies for enhanced therapeutic efficacy in neurological disorders.
科学研究应用
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been extensively studied in various animal models for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In animal models of epilepsy, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce seizure activity and improve cognitive function. In stroke models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce the extent of brain damage and improve functional recovery. In Alzheimer's disease models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to improve memory and cognitive function.
属性
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYCHULRCGSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B604711.png)
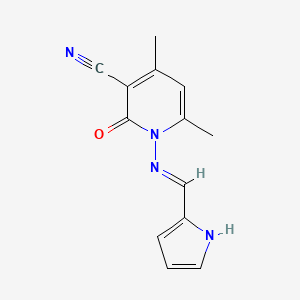
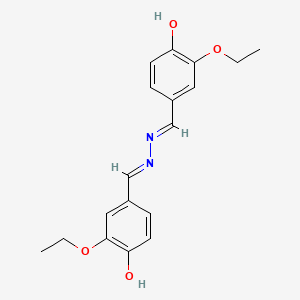
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B604714.png)
![1-{[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B604715.png)
![(2E,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)
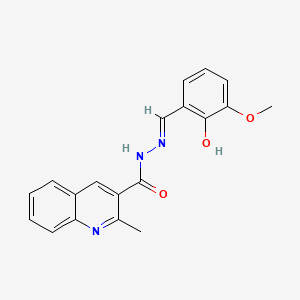
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
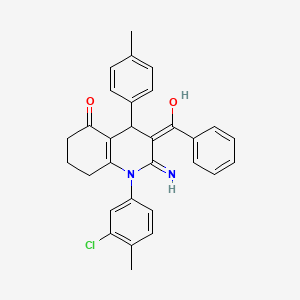
![Hydrazinecarbothioamide, 2-[(5-methyl-1H-imidazol-4-yl)methylene]-](/img/structure/B604723.png)
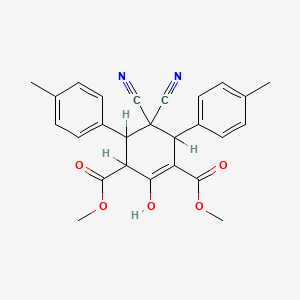
![5,5-Dimethyl-2-[1-(2-methyl-2-phenylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B604732.png)
![2,3,4-Pentanetrione, 3-[2-(3-methoxyphenyl)hydrazone]](/img/structure/B604733.png)
